4-Methylthiophene-2-carboxylic acid

Catalog No.
S1504530
CAS No.
14282-78-1
M.F
C6H6O2S
M. Wt
142.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylthiophene-2-carboxylic acid

CAS Number

14282-78-1

Product Name

4-Methylthiophene-2-carboxylic acid

IUPAC Name

4-methylthiophene-2-carboxylic acid

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

InChI

InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8)

InChI Key

YCIVJGQMXZZPAB-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1)C(=O)O

Canonical SMILES

CC1=CSC(=C1)C(=O)O

The exact mass of the compound 4-Methylthiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylthiophene-2-carboxylic acid (CAS: 14282-78-1) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of pharmaceutical intermediates, agrochemicals, and advanced materials. Structurally, it features a thiophene ring with a carboxylic acid at the C2 position and a methyl group at the C4 position. This specific substitution pattern leaves the highly reactive C5 position open for downstream functionalization, making it a critical precursor for 2,4,5-trisubstituted thiophene scaffolds[1]. With a melting point of 122–126 °C and a predictable acidity profile, this compound is optimized for standard industrial crystallization and aqueous workup workflows . Procurement decisions for this specific isomer are typically driven by its strict regiochemical requirements in multi-step syntheses, where alternative methyl placements would fundamentally alter the final molecular architecture [2].

Substituting 4-methylthiophene-2-carboxylic acid with its closest in-class analogs, such as 5-methylthiophene-2-carboxylic acid or 3-methylthiophene-2-carboxylic acid, results in immediate synthetic failure for specific trisubstituted targets [1]. The primary differentiator is the availability of the C5 position. In thiophene chemistry, the C5 position is highly activated for electrophilic aromatic substitution (e.g., bromination or cross-coupling). In 4-methylthiophene-2-carboxylic acid, the C5 position is unsubstituted and sterically accessible, allowing for direct conversion into critical intermediates like 5-bromo-4-methylthiophene-2-carboxylic acid [2]. If a buyer procures 5-methylthiophene-2-carboxylic acid instead, the C5 position is permanently blocked, forcing any subsequent substitution to the less reactive C3 or C4 positions. This 100% shift in regioselectivity makes these isomers non-interchangeable for the production of specific pharmaceutical APIs, such as GARFT inhibitors, where the exact spatial arrangement of the thiophene substituents is required for target binding[3].

Regioselective Activation for 2,4,5-Trisubstituted Scaffolds

The position of the methyl group fundamentally dictates the compound's utility as a precursor. 4-Methylthiophene-2-carboxylic acid possesses an open C5 position, which is the most reactive site for electrophilic substitution on the thiophene ring. Under standard bromination conditions, it exclusively yields 5-bromo-4-methylthiophene-2-carboxylic acid [1]. In contrast, the comparator 5-methylthiophene-2-carboxylic acid has its C5 position blocked, forcing any halogenation or cross-coupling to occur at the less reactive C3 or C4 positions[2]. This constitutes a complete shift in the primary reaction site, rendering the 5-methyl analog useless for synthesizing 2,4,5-trisubstituted target molecules.

Evidence DimensionPrimary site of electrophilic substitution
Target Compound DataC5 position (highly activated, yields 5-substituted derivatives)
Comparator Or Baseline5-Methylthiophene-2-carboxylic acid (C5 blocked, forces C3/C4 substitution)
Quantified Difference100% shift in regioselectivity for downstream functionalization
ConditionsStandard electrophilic aromatic substitution (e.g., radical bromination)

Procurement must secure the 4-methyl isomer when synthesizing 5-functionalized thiophene intermediates, as the 5-methyl isomer will yield the incorrect molecular architecture.

Thermal Behavior and Crystallization Kinetics

Thermal properties are critical for bulk handling, solvent selection, and purification. 4-Methylthiophene-2-carboxylic acid exhibits a melting point range of 122–126 °C . When compared to 5-methylthiophene-2-carboxylic acid, which has a higher melting point of 132–134 °C, the 4-methyl isomer melts approximately 10 °C lower [1]. This quantitative difference impacts the energy requirements for melt-processing and alters the solubility-temperature curves necessary for high-yield industrial crystallization.

Evidence DimensionMelting Point Range
Target Compound Data122–126 °C
Comparator Or Baseline5-Methylthiophene-2-carboxylic acid (132–134 °C)
Quantified Difference~10 °C reduction in melting point
ConditionsStandard atmospheric pressure thermal analysis

Process chemists must account for this 10 °C difference when designing temperature-cycling parameters for bulk crystallization and drying protocols.

Acidity Shift for Aqueous Workup and Salt Formation

The presence and position of the methyl group subtly alter the acidity of the carboxylic acid moiety, which is highly relevant for aqueous extraction workflows. 4-Methylthiophene-2-carboxylic acid has a predicted pKa of ~3.76 . In contrast, the unsubstituted baseline material, thiophene-2-carboxylic acid, has an experimental pKa of 3.49 . The electron-donating effect of the 4-methyl group decreases the acidity by approximately 0.27 pKa units. This shift requires adjustments to the pH thresholds used during acid-base extractions to ensure quantitative recovery from aqueous phases.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ~3.76
Comparator Or BaselineThiophene-2-carboxylic acid (pKa 3.49)
Quantified Difference~0.27 unit increase in pKa (reduced acidity)
ConditionsAqueous solution at 25 °C

Engineers designing purification workflows must use slightly higher pH values for salt formation and different acidification endpoints for precipitation compared to the unsubstituted baseline.

Synthesis of GARFT Inhibitors and Antineoplastic Agents

Because the 4-methyl substitution leaves the C5 position open for electrophilic attack, this compound is the exact required precursor for synthesizing 5-bromo-4-methylthiophene-2-carboxylic acid. This brominated intermediate is subsequently coupled with pyridopyrimidinones to produce potent glycinamide ribonucleotide formyltransferase (GARFT) inhibitors, such as pelitrexol, used in antineoplastic research [1].

Development of 2,4,5-Trisubstituted Thiophene Materials

In materials science and organic electronics, the strict regiocontrol afforded by the 4-methyl group allows chemists to selectively functionalize the C5 position via Suzuki or Stille cross-coupling. This makes the compound an ideal starting material for building highly conjugated, asymmetric thiophene oligomers where the 5-methyl isomer would fail to react at the necessary position [2].

pH-Sensitive Salt Formulations and Extractions

Due to its slightly elevated pKa (~3.76) compared to unsubstituted thiophene-2-carboxylic acid, this compound is selected for workflows requiring specific pH-dependent solubility profiles. It is highly suitable for industrial-scale acid-base extractions where precise isoelectric precipitation is required to separate it from more acidic byproducts .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Methyl-2-thiophenecarboxylic acid

Dates

Last modified: 08-15-2023

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